
(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anilines is a well-studied area in organic chemistry. Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They participate in a variety of reactions, including Suzuki–Miyaura type reactions . The reactivity of anilines can be influenced by the presence of substituents on the benzene ring .
Wirkmechanismus
The mechanism of action of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is still being studied. It is believed to work by inhibiting certain enzymes that are involved in the growth and spread of cancer cells. It is also believed to have anti-inflammatory properties that make it effective in treating inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and spread of cancer cells, reduce inflammation, and improve immune function. It has also been found to have low toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline in lab experiments include its high purity, low toxicity, and potential applications in treating various diseases. However, its complex synthesis method and high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline research. Some of these include further studying its mechanism of action, optimizing its synthesis method to reduce cost and increase yield, and studying its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its complex synthesis method, potential applications in treating various diseases, and low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a multi-step process that involves several reactions. The first step involves the synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one, which is then reacted with 2,3-difluoroaniline to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in treating various diseases. It has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-difluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO3S/c22-17-11-10-15(13-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSVZRVWOMGMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


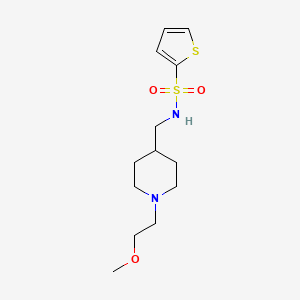
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
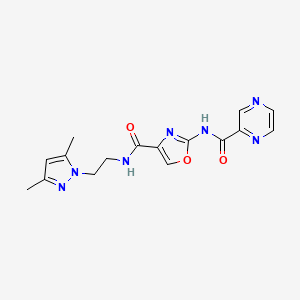
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
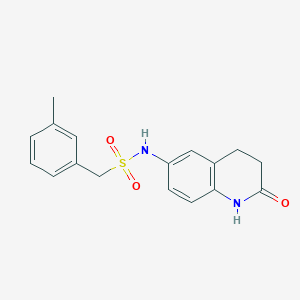
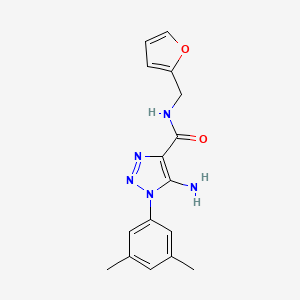
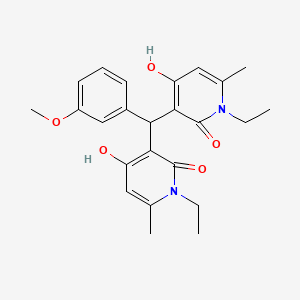
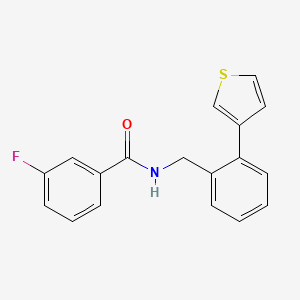
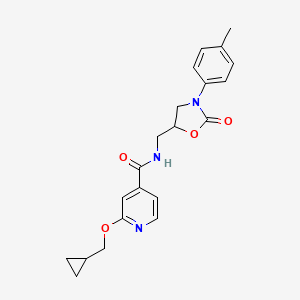
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)